ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines furan, indole, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 5-(furan-2-carbonyloxy)-2-methyl-1-phenylindole-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-phenylindole-3-carbinol.
Substitution: Nitro or halogen-substituted derivatives of the phenyl ring.
Scientific Research Applications
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The furan and indole moieties can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(furan-2-carbonyloxy)-2-methylbenzofuran-3-carboxylate
- Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to the presence of both furan and indole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the phenyl group further enhances its potential for interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-3-27-23(26)21-15(2)24(16-8-5-4-6-9-16)19-12-11-17(14-18(19)21)29-22(25)20-10-7-13-28-20/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQYAFNIJRZKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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